molecular formula C13H18N2O2 B13451932 ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate

ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate

Cat. No.: B13451932
M. Wt: 234.29 g/mol
InChI Key: WSMYPPMGVYAHPZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate is a synthetic organic compound that features an imidazole ring, a common heterocyclic structure in organic chemistry. Imidazoles are known for their versatility and are found in various biologically active molecules, including pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the double bonds present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to saturated imidazole derivatives .

Scientific Research Applications

Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[1-(1-methyl-1H-imidazol-2-yl)ethenyl]pent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-[1-(1-methylimidazol-2-yl)ethenyl]pent-4-enoate

InChI

InChI=1S/C13H18N2O2/c1-5-7-11(13(16)17-6-2)10(3)12-14-8-9-15(12)4/h5,8-9,11H,1,3,6-7H2,2,4H3

InChI Key

WSMYPPMGVYAHPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)C(=C)C1=NC=CN1C

Origin of Product

United States

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